4-amino-2-(trifluoromethoxy)phenol

Description

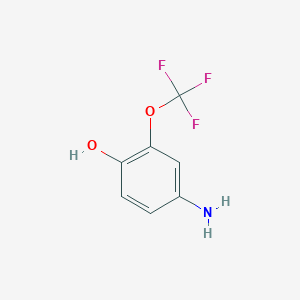

Structure

3D Structure

Properties

IUPAC Name |

4-amino-2-(trifluoromethoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2/c8-7(9,10)13-6-3-4(11)1-2-5(6)12/h1-3,12H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIISAPMQJPNUOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Amino 2 Trifluoromethoxy Phenol

Retrosynthetic Analysis and Precursor Identification for 4-amino-2-(trifluoromethoxy)phenol

Retrosynthetic analysis of this compound reveals several potential synthetic pathways. The primary disconnections involve the C-N and C-O bonds, suggesting precursors such as a nitrated trifluoromethoxyphenol or an aminated phenol (B47542) that can be subsequently trifluoromethoxylated.

Key precursors identified through this analysis include:

2-(Trifluoromethoxy)phenol: This precursor requires the introduction of an amino group at the 4-position. This is typically achieved through nitration followed by reduction.

4-Nitro-2-(trifluoromethoxy)phenol (B572242): This intermediate is a direct precursor where the nitro group can be reduced to an amino group.

3-Fluorophenol (B1196323): This serves as a more fundamental starting material, requiring the introduction of both the trifluoromethoxy and amino functionalities. researchgate.net

m-Trifluoromethyl fluorobenzene: This can be a starting point for a multi-step synthesis involving bromination, cyanation, and amination. google.com

Classical and Modern Synthetic Routes to this compound

The synthesis of this compound can be achieved through various classical and modern organic chemistry reactions. These routes often involve the careful manipulation of functional groups to ensure the correct regiochemistry of the final product.

A common and well-established method for synthesizing this compound involves the nitration of a suitable precursor followed by the reduction of the nitro group.

One prominent pathway starts with 2-(trifluoromethoxy)phenol. This compound undergoes nitration to yield 4-nitro-2-(trifluoromethoxy)phenol. The subsequent reduction of the nitro group to an amine affords the target molecule, this compound. sigmaaldrich.comuni.lu

The reduction of the nitro group is a critical step and can be accomplished using various reducing agents. Common methods include catalytic hydrogenation using catalysts like platinum oxide or palladium on carbon. prepchem.com Chemical reducing agents such as sodium borohydride (B1222165) in the presence of a catalyst, or metal/acid combinations like tin and hydrochloric acid, are also employed. nih.gov The choice of reducing agent can be crucial to avoid side reactions and achieve high yields.

A similar strategy is employed for the synthesis of related compounds like 2-amino-4-nitrophenol, where partial reduction of dinitrophenol is a key step. orgsyn.orggoogle.com This highlights the general applicability of the nitration-reduction sequence in the synthesis of substituted aminophenols.

Another synthetic approach begins with fluorinated phenol precursors. For instance, the synthesis can start from 3-fluorophenol. A multi-step synthesis was developed to produce regorafenib, where a key step is the preparation of 4-amino-3-fluorophenol (B140874) from 3-fluorophenol via Fries and Beckman rearrangements. researchgate.net This intermediate can then potentially be converted to this compound through trifluoromethoxylation.

The introduction of the trifluoromethoxy group is a key transformation. While direct trifluoromethoxylation of phenols can be challenging, various reagents have been developed for this purpose. mdpi.com These methods often involve the use of hypervalent iodine reagents or other electrophilic trifluoromethoxylating agents. wikipedia.org

Achieving the correct regiochemistry is a significant challenge in the synthesis of polysubstituted aromatic compounds. For this compound, the directing effects of the hydroxyl and trifluoromethoxy groups play a crucial role in guiding the position of the incoming amino or nitro group.

The hydroxyl group is a strongly activating, ortho-, para-directing group, while the trifluoromethoxy group is a deactivating, meta-directing group. wikipedia.org In the nitration of 2-(trifluoromethoxy)phenol, the powerful directing effect of the hydroxyl group favors the introduction of the nitro group at the para position (position 4), leading to the desired 4-nitro-2-(trifluoromethoxy)phenol intermediate.

Modern synthetic methods are continuously being developed to improve regioselectivity. These can include the use of directing groups that can be later removed or the application of specific catalysts that favor a particular regioisomer.

Optimization of Reaction Conditions and Yields in Laboratory-Scale Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound in a laboratory setting. Several factors can be adjusted to achieve the desired outcome.

Key Optimization Parameters:

| Parameter | Effect on Reaction | Example |

| Temperature | Reaction rates generally increase with temperature. However, higher temperatures can also lead to side reactions and decomposition of products. researchgate.net | In the nitration step, controlling the temperature is essential to prevent the formation of dinitrated or other undesired byproducts. |

| Solvent | The choice of solvent can significantly influence reaction rates and selectivity by affecting the solubility of reactants and stabilizing transition states. researchgate.net | For the reduction of the nitro group, solvents like ethanol (B145695) or methanol (B129727) are commonly used for catalytic hydrogenation. prepchem.com |

| Catalyst | The type and amount of catalyst can dramatically affect the reaction rate and efficiency. | In catalytic hydrogenation, the choice between platinum, palladium, or other catalysts can influence the reaction time and the potential for side reactions. prepchem.com |

| Concentration | The concentration of reactants can impact the reaction rate. | Higher concentrations may lead to faster reactions but can also increase the risk of side reactions. |

| Reaction Time | Monitoring the reaction progress is important to determine the optimal reaction time for maximum conversion without significant product degradation. researchgate.net |

For instance, in the synthesis of 2-amino-4-(trifluoromethyl)phenol, hydrogenation with a platinum oxide catalyst was carried out in ethanol. prepchem.com The reaction required periodic addition of fresh catalyst to drive the reaction to completion. prepchem.com In another example, the optimization of a trifluoromethoxylation reaction involved screening various solvents and fluoride (B91410) sources to find the ideal conditions that produced the highest yield. researchgate.net

Challenges and Advancements in the Synthesis of this compound

The synthesis of this compound is not without its challenges. However, ongoing research continues to provide advancements that address these issues.

Challenges:

Regioselectivity: Ensuring the correct placement of the functional groups on the aromatic ring remains a primary challenge, especially when multiple activating or deactivating groups are present.

Harsh Reaction Conditions: Some synthetic steps may require harsh conditions, such as the use of strong acids or high temperatures, which can limit the functional group tolerance of the reaction and lead to the formation of byproducts.

Availability and Cost of Starting Materials: The availability and cost of specialized starting materials, such as those already containing the trifluoromethoxy group, can be a limiting factor.

Advancements:

Development of New Reagents: The development of novel and more efficient reagents for trifluoromethoxylation and other key transformations is a significant area of advancement. mdpi.comwikipedia.org This includes the design of milder and more selective reagents that can operate under less harsh conditions.

Improved Catalytic Systems: Advances in catalysis, including the use of more active and selective catalysts, are leading to more efficient and environmentally friendly synthetic routes. This includes the development of catalysts for regioselective C-H functionalization.

Flow Chemistry: The use of microreactor or flow chemistry technologies can offer better control over reaction parameters such as temperature and mixing, leading to improved yields, selectivity, and safety.

Greener Synthetic Routes: There is a growing emphasis on developing more sustainable and environmentally friendly synthetic methods that use less hazardous reagents and solvents and generate less waste.

Chemical Transformations and Derivatization Strategies of 4 Amino 2 Trifluoromethoxy Phenol

Reactions Involving the Aromatic Amino Group

The amino group in 4-amino-2-(trifluoromethoxy)phenol is a primary nucleophilic center and can undergo a variety of chemical transformations common to aromatic amines.

Acylation and Sulfonylation Reactions

The primary amino group of this compound readily reacts with acylating and sulfonylating agents to form corresponding amides and sulfonamides. These reactions are fundamental for introducing protecting groups or for building more complex molecular architectures.

Acylation: The reaction with acyl halides (like acetyl chloride) or anhydrides (like acetic anhydride) in the presence of a base yields N-acylated products. This transformation is crucial in synthetic pathways, often used to protect the amine functionality or to introduce specific acyl moieties. For instance, the N-acetylation of aminophenols is a well-documented metabolic pathway in biological systems, highlighting the facility of this reaction. nih.gov

Sulfonylation: Similarly, reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), in the presence of a base like pyridine, affords the corresponding sulfonamides. The resulting sulfonamide group is a key structural motif in many pharmaceutical compounds.

Table 1: Representative Acylation and Sulfonylation Reactions

| Reagent | Product Type | General Conditions |

|---|---|---|

| Acetyl Chloride | N-Aryl Acetamide | Base (e.g., Pyridine, Triethylamine), Aprotic Solvent |

| Acetic Anhydride (B1165640) | N-Aryl Acetamide | Base or Acid Catalyst |

| Benzoyl Chloride | N-Aryl Benzamide | Base (Schotten-Baumann conditions) |

Alkylation and Arylation Strategies

While less common than acylation, the amino group can undergo alkylation and arylation reactions. Direct N-alkylation with alkyl halides can be challenging due to the potential for over-alkylation and competing O-alkylation at the phenolic hydroxyl group. More controlled methods, such as reductive amination with aldehydes or ketones, are often preferred. N-arylation, typically achieved through transition-metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), allows for the formation of diarylamine structures.

Diazotization and Subsequent Transformations

One of the most versatile transformations of aromatic primary amines is diazotization. Treating this compound with nitrous acid (HONO), typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), converts the amino group into a diazonium salt. This intermediate is highly reactive and is rarely isolated, serving as a gateway to a multitude of other functional groups.

Key subsequent transformations include:

Sandmeyer Reactions: Replacement of the diazonium group with -Cl, -Br, or -CN using the corresponding copper(I) salt.

Schiemann Reaction: Replacement with fluorine (-F) by thermal decomposition of the isolated fluoroborate salt (ArN₂⁺BF₄⁻).

Gattermann Reaction: Replacement with halides using copper powder as a catalyst.

Hydrolysis: Replacement with a hydroxyl group (-OH) by heating in an aqueous acidic solution.

Gomberg-Bachmann Reaction: Arylation by reacting the diazonium salt with another aromatic compound.

These reactions provide powerful methods for introducing a wide range of substituents onto the aromatic ring, which would be difficult to achieve through direct electrophilic aromatic substitution.

Condensation Reactions (e.g., Schiff Base Formation)

The primary amino group readily condenses with aldehydes and ketones to form imines, commonly known as Schiff bases. nih.gov This reaction is typically catalyzed by an acid or base and involves the elimination of a water molecule. nih.govnih.gov The formation of Schiff bases is often reversible and can be driven to completion by removing water from the reaction mixture.

The resulting imine functionality is itself a versatile synthetic handle, capable of being reduced to a secondary amine or participating in various cycloaddition and nucleophilic addition reactions. The synthesis of Schiff bases from substituted anilines and salicylaldehydes is a well-established route to compounds with interesting photophysical and biological properties. researchgate.net

Table 2: Examples of Schiff Base Formation with Substituted Anilines

| Amine Reactant | Aldehyde/Ketone Reactant | Product | Reference |

|---|---|---|---|

| 3-(Trifluoromethyl)aniline | 2-Hydroxy-3-ethoxybenzaldehyde | (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol | nih.gov |

| 4-Amino phenol (B47542) | Various Aromatic Aldehydes | Substituted (E)-4-((phenylimino)methyl)phenol | researchgate.net |

Cyclization Reactions Leading to Heterocyclic Systems

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it an excellent precursor for the synthesis of heterocyclic compounds. While the para-relationship of these groups in the target molecule prevents direct cyclization to simple five- or six-membered rings like benzoxazoles (which requires an ortho-aminophenol), it can participate in multi-step or multi-component reactions to form more complex heterocyclic systems. For example, it can be used as a component in reactions designed to build quinoline (B57606) or other fused heterocyclic frameworks. nih.gov The synthesis of various heterocyclic structures often relies on the initial transformation of the amino or hydroxyl group, followed by an intramolecular cyclization step. frontiersin.orgmdpi.com

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is weakly acidic and can act as a nucleophile, enabling a different set of derivatization strategies compared to the amino group. wikipedia.org

Etherification (Williamson Synthesis): The phenol can be deprotonated with a suitable base (e.g., sodium hydroxide, potassium carbonate) to form a phenoxide ion. This highly nucleophilic species can then react with alkyl halides or other alkylating agents to form ethers. A patent describes the etherification of the related 2-chloro-4-aminophenol with perfluoromethyl vinyl ether. google.com

Esterification: The hydroxyl group can be esterified by reaction with acyl chlorides, anhydrides, or carboxylic acids. google.com When reacting with a carboxylic acid, a dehydrating agent or catalyst (such as a strong acid or reagents like DCC) is typically required (Fischer-Speier esterification). bond.edu.au This reaction is fundamental for creating phenoxy esters, which are common in materials science and as prodrugs.

Deoxyfluorination: Modern synthetic methods allow for the direct conversion of the phenolic hydroxyl group to a fluorine atom. Reagents like PhenoFluor can achieve this transformation, offering a direct route to fluorinated aromatic compounds which are of high interest in medicinal chemistry. acs.org The reaction typically involves activating the hydroxyl group followed by nucleophilic displacement with a fluoride (B91410) source. acs.org

Table 3: Summary of Compound Names

| Compound Name |

|---|

| This compound |

| Acetyl Chloride |

| Acetic Anhydride |

| Benzoyl Chloride |

| p-Toluenesulfonyl Chloride (TsCl) |

| Methanesulfonyl Chloride (MsCl) |

| Sodium Nitrite |

| 2-chloro-4-aminophenol |

| perfluoromethyl vinyl ether |

| (E)-2-Ethoxy-6-(((3-(trifluoromethyl)phenyl)imino)methyl)phenol |

| 3-(Trifluoromethyl)aniline |

| 2-Hydroxy-3-ethoxybenzaldehyde |

| 4-Amino phenol |

| (E)-2-[(3-Fluorophenyl)iminomethyl]-4-(trifluoromethoxy)phenol |

| 3-Fluoroaniline |

| 2-Hydroxy-5-(trifluoromethoxy)benzaldehyde |

| Pyridine |

| Triethylamine |

| Sodium Hydroxide |

| Potassium Carbonate |

Etherification and Esterification Reactions

The phenolic hydroxyl and the amino group of this compound are both available for derivatization through etherification and esterification, respectively. The selectivity of these reactions can often be controlled by the choice of reaction conditions.

Etherification of the Phenolic Hydroxyl: The hydroxyl group can be converted to an ether, typically under basic conditions to form the more nucleophilic phenoxide ion. A general strategy for the etherification of aminophenols involves the protection of the more nucleophilic amino group, followed by etherification, and subsequent deprotection. nih.gov Phase-transfer catalysis is a common method for aminophenol etherification, often carried out in a water-repellent, weakly polar solvent with an alkaline hydroxide. researchgate.netgoogle.com Protecting the aniline (B41778) function as an anilide can facilitate this transformation. researchgate.netgoogle.com

Esterification of the Amino Group (Amide Formation): The amino group can react with acylating agents like acid chlorides or anhydrides to form amides. This reaction is often performed to protect the amino group before carrying out other transformations on the molecule. For instance, in the synthesis of N-acylated o-aminophenols, o-nitrophenyl esters can undergo reduction and then an in-situ rearrangement to form the amide. acs.org

The table below outlines the general conditions for achieving selective functionalization.

| Reaction Type | Target Group | Reagents & Conditions | General Outcome |

| Etherification | Phenolic -OH | 1. Protection of -NH2 (e.g., as an amide).2. Alkylating agent (e.g., R-X) in the presence of a base (e.g., NaOH, K2CO3) and a phase-transfer catalyst. researchgate.netgoogle.com3. Deprotection of -NH2. nih.gov | Formation of an aryl ether at the phenolic position. |

| Esterification (Amide Formation) | Amino -NH2 | Acyl chloride (RCOCl) or anhydride ((RCO)2O) with a base (e.g., pyridine). | Formation of an amide from the amino group. |

Phenolic Coupling Reactions

Oxidative coupling of phenols is a powerful method for forming C-C or C-O bonds, leading to biphenyl (B1667301) or diaryl ether structures, respectively. These reactions are typically catalyzed by transition metal complexes and proceed via phenoxy radical intermediates. nih.govwikipedia.org The regioselectivity of the coupling (ortho-ortho, ortho-para, or para-para) is influenced by the substitution pattern of the phenol and the catalyst used. nih.gov

For this compound, the para-position relative to the hydroxyl group is occupied by the amino group. Therefore, oxidative coupling would be expected to occur at the vacant ortho-position (C6). The presence of the electron-donating amino group and the electron-withdrawing trifluoromethoxy group will influence the electron density of the aromatic ring and the stability of the resulting phenoxy radical, thereby affecting the reaction's feasibility and outcome. nih.gov Photocatalytic methods have also been developed for the selective homo- and cross-coupling of phenols, operating through a mechanism of nucleophilic attack of a neutral phenol onto the oxidized radical form of its coupling partner. nih.gov

| Coupling Type | Catalyst/Reagent | Expected Bond Formation | Notes |

| Homo-coupling | Transition metals (e.g., V, Fe, Cu) wikipedia.org, Photocatalysts nih.gov | C-C bond formation between two molecules of the phenol. | Expected to form a biphenyl derivative linked at the C6 positions. |

| Cross-coupling | Transition metals (e.g., Cr) core.ac.uk, Photocatalysts nih.gov | C-C or C-O bond formation with another phenol or arene. | Selectivity can be challenging, often requiring careful control of reaction conditions. researchgate.netnih.gov |

Electrophilic and Nucleophilic Aromatic Substitution on the Core Phenol Ring

Electrophilic Aromatic Substitution (EAS): The benzene (B151609) ring of this compound is highly activated towards electrophilic attack due to the powerful electron-donating and ortho-, para-directing effects of the hydroxyl and amino groups. latech.eduwikipedia.orgwikipedia.org The trifluoromethoxy group, being strongly electron-withdrawing, is a deactivator and meta-director. wikipedia.org The combined influence of these groups directs incoming electrophiles primarily to the positions ortho and para to the -OH and -NH2 groups. Given the substitution pattern, the available positions for electrophilic attack are C3, C5, and C6. The -OH and -NH2 groups will strongly direct incoming electrophiles to position C5 (ortho to -NH2 and para to -OH) and C3 (ortho to -OH). The directing effect of the -OCF3 group to position C5 (meta) aligns with the activating groups, further favoring substitution at this site.

| Reaction | Reagents | Expected Product |

| Halogenation | Br2 / FeBr3 or Cl2 / FeCl3 | Substitution of bromine or chlorine, likely at the C5 position. |

| Nitration | HNO3 / H2SO4 | Introduction of a nitro group (-NO2), likely at the C5 position. wikipedia.org |

| Sulfonation | SO3 / H2SO4 | Introduction of a sulfonic acid group (-SO3H), likely at the C5 position. |

Nucleophilic Aromatic Substitution (NAS): Nucleophilic aromatic substitution typically requires a leaving group (like a halogen) and the presence of strong electron-withdrawing groups positioned ortho or para to it. libretexts.org While this compound itself does not have a suitable leaving group for a standard SNAr reaction, its derivatives (e.g., a halogenated version) could undergo such transformations. The trifluoromethoxy group at the C2 position would activate a leaving group at the C1 (hydroxyl) or C5 position for nucleophilic attack. Recent strategies have shown that generating a phenoxyl radical can activate halophenols for nucleophilic aromatic substitution under mild conditions, with the radical acting as an exceptionally strong electron-withdrawing group. nih.govosti.gov

Transition Metal-Catalyzed Cross-Coupling Reactions Utilizing Derivatives of this compound

Derivatives of this compound, particularly halogenated ones, are valuable substrates for transition metal-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in modern organic synthesis.

For example, if this compound were converted into an aryl halide (e.g., by electrophilic halogenation at the C5 position to give 5-bromo-4-amino-2-(trifluoromethoxy)phenol), this derivative could participate in a variety of coupling reactions. Palladium- and copper-catalyzed reactions are most common. deepdyve.commit.edu Silver-mediated cross-coupling has also been reported for the trifluoromethoxylation of aryl stannanes and arylboronic acids, demonstrating a method for Caryl–OCF3 bond formation. nih.gov

The table below summarizes potential cross-coupling reactions of a hypothetical bromo-derivative.

| Reaction Name | Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Pd catalyst | Organoboron reagent (e.g., R-B(OH)2) | Biaryl or alkyl-aryl derivative |

| Heck Coupling | Pd catalyst | Alkene | Substituted alkene |

| Buchwald-Hartwig Amination | Pd or Ni catalyst | Amine (R2NH) | Di- or tri-substituted aniline |

| Sonogashira Coupling | Pd/Cu catalyst | Terminal alkyne | Aryl-alkyne derivative |

| Ullmann Condensation | Cu catalyst | Alcohol or Phenol | Diaryl ether |

Strategies for Introducing Additional Functionalities

Beyond the primary reactions of the existing functional groups, various strategies can be employed to introduce new functionalities onto the this compound scaffold.

Diazotization of the Amino Group: The primary amino group can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO2 and a strong acid). The resulting diazonium group is an excellent leaving group and can be replaced by a wide variety of substituents (e.g., -H, -OH, -F, -Cl, -Br, -I, -CN) in Sandmeyer-type reactions.

Dehydrogenative Coupling: Recent methods allow for the direct functionalization of aminophenols. For example, a copper-catalyzed C2-site selective amination of p-aminophenol derivatives with arylamines has been developed, proceeding via a cross-dehydrogenative coupling mechanism. rsc.org Similarly, N-functionalized 2-aminophenols can be synthesized from cyclohexanones and amines through dehydrogenation, offering a direct way to build complex aminophenol structures. nih.govresearchgate.net

Directed Ortho-Metalation (DoM): While the inherent electronic biases of the ring are strong, it is conceivable that one of the existing functional groups (likely the hydroxyl or a protected amine) could be used as a directing group for ortho-lithiation, allowing for the introduction of an electrophile at a specific adjacent position.

These advanced strategies enable the precise installation of additional chemical handles, further expanding the synthetic utility of this complex scaffold for creating highly functionalized aromatic compounds.

Advanced Spectroscopic and Spectrometric Characterization of 4 Amino 2 Trifluoromethoxy Phenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. For 4-amino-2-(trifluoromethoxy)phenol, ¹H, ¹³C, and ¹⁹F NMR, along with multi-dimensional techniques, offer unambiguous structural confirmation.

The ¹H NMR spectrum of a phenol (B47542) derivative is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl (-OH) proton, and the amino (-NH₂) protons. docbrown.info The protons on the aromatic ring typically appear in the range of 6.0-8.0 ppm. docbrown.infolibretexts.org The chemical shift of the -OH proton can vary (typically 4-7 ppm for phenols) and often appears as a broad singlet due to chemical exchange, a phenomenon that can be confirmed by a "D₂O shake" which causes the peak to disappear. libretexts.orgresearchgate.net The amino protons would also be subject to exchange and their position can be variable.

The ¹³C NMR spectrum provides information on the carbon skeleton. Aromatic carbons resonate in the 110-160 ppm region, with the carbon attached to the oxygen (C-O) appearing further downfield.

While one-dimensional NMR provides fundamental data, 2D NMR techniques are indispensable for assigning complex spectra and confirming connectivity.

2D-COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons, helping to definitively assign their positions on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). This is crucial for assigning the ¹³C signals corresponding to each protonated aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (2-3 bond) correlations between protons and carbons. This powerful technique would show correlations from the aromatic protons to neighboring carbons, and crucially, from the aromatic protons to the carbon of the trifluoromethoxy group, confirming its position on the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, not just through bonds. This can help confirm the substitution pattern by showing spatial proximity between the protons of the amino group, the hydroxyl group, and the proton on the adjacent C-3 position of the aromatic ring. The use of 2D NOESY is also valuable for determining the conformation of flexible molecules. acs.org

¹⁹F NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. nih.gov The trifluoromethoxy (-OCF₃) group gives a characteristic singlet in the ¹⁹F NMR spectrum. The chemical shift of the -OCF₃ group is sensitive to its electronic environment. For trifluoromethoxy-benzene, the ¹⁹F signal appears at approximately -58 ppm (relative to CCl₃F). spectrabase.com The presence of electron-donating groups like -NH₂ and -OH on the aromatic ring is expected to influence this chemical shift. The absence of ¹H-¹⁹F or ¹³C-¹⁹F coupling in the proton or carbon spectra (beyond potential long-range coupling) confirms the presence of the -OCF₃ group rather than a -CF₃ group directly attached to the ring. The wide chemical shift range in ¹⁹F NMR makes it excellent for resolving different fluorine-containing functional groups. azom.com

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in the solid phase. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) are used to obtain high-resolution spectra of solid samples. dtic.mil For this compound, ¹³C CP/MAS ssNMR could be used to study polymorphism (the existence of different crystal forms), which can affect physical properties. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the amino and hydroxyl groups, by observing changes in the chemical shifts of the involved carbon atoms. nih.gov Studies on substituted phenol-formaldehyde resins have demonstrated the utility of ¹³C solid-state NMR in distinguishing between different structures and observing chemical changes, such as those occurring during thermal degradation. dtic.mil

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of the elemental formula of a compound. For this compound (C₇H₆F₃NO), the expected exact mass is 177.04015 Da. HRMS analysis would confirm this elemental composition, distinguishing it from other isomers or compounds with the same nominal mass.

In addition to the molecular ion peak, the mass spectrum reveals characteristic fragmentation patterns upon electron ionization. The fragmentation of phenols often involves the loss of carbon monoxide (CO) and a hydrogen atom. For this specific molecule, key fragmentation pathways could include:

Loss of the trifluoromethyl radical (•CF₃).

Cleavage of the C-O bond of the ether, leading to fragments corresponding to the trifluoromethoxy group or the aminophenol radical cation.

Loss of HCN from the aromatic ring, a common fragmentation for anilines.

Dehydration, a common fragmentation pathway for alcohols in a mass spectrometer. libretexts.org

Analyzing these fragmentation patterns helps to piece together the molecular structure, corroborating the data from NMR spectroscopy.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy

FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of its functional groups. researchgate.netsigmaaldrich.com

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show several characteristic absorption bands:

O-H and N-H Stretching: Broad absorption bands in the region of 3200-3500 cm⁻¹ correspond to the O-H (hydroxyl) and N-H (amino) stretching vibrations. The broadness is due to hydrogen bonding.

Aromatic C-H Stretching: Signals typically appear just above 3000 cm⁻¹.

C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ range are characteristic of the aromatic ring.

C-F Stretching: Strong, characteristic absorptions for C-F bonds in the -OCF₃ group are expected in the 1100-1300 cm⁻¹ region.

C-O Stretching: The C-O stretching of the phenol and the aryl ether will appear in the 1200-1300 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While O-H and N-H stretching bands are typically weak in Raman spectra, the aromatic C=C stretching vibrations often produce strong signals. Raman is particularly useful for observing the symmetric vibrations of the molecule and can be used to identify the D and G bands analogous to graphitic materials in derivatives, confirming structural characteristics. mdpi.com Surface-Enhanced Raman Scattering (SERS) can be used to significantly enhance the Raman signal for detailed analysis, even for quantifying impurities like 4-aminophenol (B1666318) in pharmaceutical products. researchgate.net

A summary of expected vibrational frequencies is presented in the table below.

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Technique |

| O-H / N-H | Stretching | 3200 - 3500 (broad) | FTIR |

| Aromatic C-H | Stretching | > 3000 | FTIR, Raman |

| Aromatic C=C | Stretching | 1450 - 1600 | FTIR, Raman (strong) |

| C-O | Stretching | 1200 - 1300 | FTIR |

| C-F (in OCF₃) | Stretching | 1100 - 1300 (strong) | FTIR |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the electronic transitions within a molecule, providing information about its conjugation system. Phenols and anilines exhibit characteristic absorption bands in the UV region due to π→π* and n→π* transitions of the benzene ring and its substituents.

For 4-aminophenol, absorption maxima are observed around 230 nm and 290-300 nm. researchgate.netspectrabase.com The peak around 230 nm corresponds to the π→π* transition of the aromatic system, while the longer wavelength peak is attributed to an n→π* transition involving the lone pairs on the oxygen and nitrogen atoms conjugated with the aromatic π-system. researchgate.net The introduction of the -OCF₃ group at the ortho position to the hydroxyl group can influence the position and intensity of these absorption maxima (λ_max). Substituents can cause a bathochromic (red) or hypsochromic (blue) shift. nih.gov For instance, studies on 2-aminophenol (B121084) show absorption maxima that are sensitive to the solvent environment. researchgate.net The UV-Vis spectrum of this compound would provide insight into the electronic effects of the trifluoromethoxy group on the aminophenol chromophore.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive technique for elucidating the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and intermolecular interactions, which are critical for understanding the structure-property relationships of a compound.

A study on a related complex, 2-amino-4-(2-fluoro-3-(trifluoromethyl)phenyl)-9-methoxy-1,4,5,6-tetrahydrobenzo[h]quinazolin-3-ium chloride, showcases how X-ray crystallography can determine the absolute configuration of chiral centers and map out complex hydrogen-bonding networks. researchgate.net In such analyses, adjacent molecules can be linked through various intermolecular hydrogen bonds to form extended three-dimensional networks. researchgate.net The crystal structure of Schiff bases derived from aminophenols has also been successfully characterized using this method, confirming molecular geometry, such as the common trans-configuration across C=N double bonds. electrochemsci.org

The data obtained from X-ray diffraction allows for the generation of detailed structural models and provides key crystallographic parameters.

Table 1: Example Crystallographic Data for a Substituted Aminophenol Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(4) |

| b (Å) | 15.456(6) |

| c (Å) | 12.876(5) |

| α (°) | 90 |

| β (°) | 109.34(2) |

| γ (°) | 90 |

| Volume (ų) | 1900.1(13) |

| Z | 4 |

Note: The data presented in this table is illustrative for a related aminophenol derivative and is intended to exemplify the type of information generated from an X-ray crystallographic analysis.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., GC-MS, LC-MS, UHPLC-MS)

Chromatographic methods coupled with mass spectrometry are indispensable tools for separating complex mixtures, assessing the purity of compounds, and monitoring the progress of chemical reactions. The choice of technique often depends on the analyte's volatility, polarity, and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like phenols. nih.gov For less volatile or polar compounds like this compound, a derivatization step is often employed to increase volatility and improve chromatographic peak shape. nih.gov This involves converting polar functional groups, such as hydroxyl and amino groups, into less polar ethers, esters, or silyl (B83357) ethers. The separation is achieved on a capillary column, and the eluting compounds are subsequently ionized and detected by a mass spectrometer, which provides both qualitative (mass spectrum) and quantitative (peak area) data. Optimization of GC-MS methods often includes selecting the appropriate derivatization reagent and drying technique to prevent the degradation of sensitive phenolic compounds. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is highly versatile and well-suited for the analysis of a wide range of compounds, including those that are non-volatile or thermally labile. In LC-MS, the sample is dissolved in a suitable solvent and separated on a chromatographic column based on its interaction with the stationary and mobile phases.

A typical LC-MS/MS method for a phenolic antioxidant involves liquid-liquid extraction from a matrix, followed by chromatographic separation on a C8 or C18 column. nih.gov The use of tandem mass spectrometry (MS/MS) enhances selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.govresearchgate.net Method validation for LC-MS applications typically assesses linearity, accuracy, precision, recovery, and stability to ensure reliable and reproducible results. nih.gov

Table 2: Example LC-MS/MS Method Parameters for Phenolic Compound Analysis

| Parameter | Condition |

| Column | EC Nucleodur C8 (150 x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and water with 0.1% formic acid (97:3, v/v) |

| Flow Rate | 0.55 mL/min |

| Ionization Mode | Negative Ion Electrospray (ESI-) |

| Detection | Multiple Reaction Monitoring (MRM) |

| Run Time | 7.00 min |

Note: These parameters are based on established methods for similar phenolic antioxidants and serve as a representative example. nih.gov

Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

UHPLC-MS represents an advancement over conventional LC-MS, utilizing columns with smaller particle sizes to achieve higher resolution, faster analysis times, and improved sensitivity. mdpi.com This technique is particularly valuable for complex samples and for high-throughput screening. The development of a UHPLC-MS method involves the careful selection of the stationary phase, mobile phase composition, and gradient elution profile to achieve optimal separation. mdpi.com Like LC-MS, UHPLC-MS can be coupled with tandem mass spectrometry for enhanced selectivity and is subject to rigorous validation according to established guidelines. mdpi.com

Table 3: Summary of Chromatographic Technique Applications

| Technique | Primary Use | Sample Requirements | Derivatization |

| GC-MS | Purity of volatile compounds | Volatile, thermally stable | Often required for polar groups |

| LC-MS | Purity, reaction monitoring | Soluble in mobile phase | Not usually required |

| UHPLC-MS | High-throughput purity & monitoring | Soluble in mobile phase | Not usually required |

Computational and Theoretical Chemistry Studies on 4 Amino 2 Trifluoromethoxy Phenol

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's chemical and physical properties.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For 4-amino-2-(trifluoromethoxy)phenol, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set such as 6-311++G(d,p), are used to determine the molecule's most stable three-dimensional structure. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to the lowest energy on the potential energy surface. The resulting optimized geometry provides precise bond lengths, bond angles, and dihedral angles.

These calculations would reveal the influence of the electron-donating amino (-NH₂) group and the electron-withdrawing trifluoromethoxy (-OCF₃) group on the geometry of the benzene (B151609) ring. For instance, the C-N and C-O bond lengths would be expected to differ from standard values in benzene due to electronic delocalization and substituent effects. Total energy calculations for different conformers, particularly concerning the orientation of the hydroxyl and amino groups, are crucial for identifying the global minimum energy structure.

Frontier Molecular Orbital (FMO) Analysis

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity and electronic transitions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's kinetic stability and the energy required for electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the amino group, reflecting their electron-donating nature. Conversely, the LUMO would likely be distributed over the ring and the trifluoromethoxy group, which acts as an electron-withdrawing moiety. A smaller HOMO-LUMO gap would suggest higher reactivity and the possibility of intramolecular charge transfer (ICT) from the amino group to the rest of the molecule upon electronic excitation.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | ~ -5.5 to -6.0 | Indicates electron-donating capability |

| LUMO Energy | ~ -1.0 to -1.5 | Indicates electron-accepting capability |

Conformational Analysis and Intramolecular Interactions

The flexibility of the amino and hydroxyl groups allows for different spatial orientations, or conformations, of this compound. Conformational analysis, typically performed by systematically rotating these groups and calculating the energy at each step, helps to identify the most stable conformers.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic data, which is invaluable for interpreting experimental spectra.

For this compound, theoretical calculations of vibrational frequencies using DFT can aid in the assignment of bands in experimental Infrared (IR) and Raman spectra. The calculated frequencies correspond to specific vibrational modes, such as the stretching of the O-H, N-H, and C-F bonds, as well as the bending and ring-breathing modes. Comparing the computed spectrum with the experimental one allows for a detailed understanding of the molecule's vibrational behavior.

Furthermore, NMR chemical shifts (¹H, ¹³C, ¹⁹F) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These predictions are highly sensitive to the electronic environment of each nucleus. For this molecule, the calculations would reflect how the electron-donating and -withdrawing groups affect the chemical shifts of the aromatic protons and carbons, providing a theoretical basis for assigning the peaks in an experimental NMR spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H | Stretching | ~3500-3600 (free), ~3300-3400 (H-bonded) |

| N-H | Symmetric/Asymmetric Stretching | ~3350-3500 |

| C-F | Stretching | ~1100-1300 |

Mechanistic Insights into Reactions Involving this compound

Theoretical chemistry can be employed to explore the potential reaction mechanisms involving this compound. For instance, its role as an antioxidant could be investigated by calculating the bond dissociation enthalpy (BDE) of the phenolic O-H bond. A lower BDE would suggest that it can readily donate a hydrogen atom to scavenge free radicals.

Similarly, its reactivity in electrophilic aromatic substitution reactions can be probed by calculating the molecular electrostatic potential (MEP). The MEP map would visualize the electron-rich and electron-poor regions of the molecule, predicting the most likely sites for electrophilic attack. The amino and hydroxyl groups are strong activating groups and would direct incoming electrophiles to the ortho and para positions relative to themselves. Computational modeling of reaction pathways, including the localization of transition states and the calculation of activation barriers, can provide a detailed, step-by-step understanding of how reactions proceed.

Theoretical Studies of Intermolecular Interactions and Crystal Packing

In the solid state, molecules of this compound will arrange themselves in a specific three-dimensional lattice, known as the crystal structure. The nature of this packing is governed by intermolecular forces. Theoretical methods can be used to study these interactions and predict the crystal packing.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Applications of 4 Amino 2 Trifluoromethoxy Phenol in Advanced Organic Synthesis and Materials Science

Role as a Versatile Building Block for Complex Molecular Architectures

4-amino-2-(trifluoromethoxy)phenol is a trifunctional compound, possessing a hydroxyl group, an amino group, and the influential trifluoromethoxy substituent on an aromatic ring. This arrangement of functional groups allows it to serve as a versatile scaffold in organic synthesis. The amino and hydroxyl groups provide reactive sites for a wide array of chemical transformations, including alkylation, acylation, diazotization, and condensation reactions.

The presence of the strongly electron-withdrawing trifluoromethoxy group ortho to the hydroxyl group and meta to the amino group significantly influences the reactivity and properties of the entire molecule. This electronic modulation can be strategically exploited to control the regioselectivity of subsequent reactions, enabling the construction of intricate molecular architectures that would be challenging to assemble through other synthetic routes. Chemists can selectively protect one functional group while reacting the other, or engage both in sequential or one-pot reactions to build complex heterocyclic systems or densely functionalized aromatic compounds. This makes it a key intermediate in the synthesis of a variety of complex organic molecules. lookchem.com

Precursor in the Synthesis of Functionalized Polymers and Advanced Materials

The unique combination of reactive functional groups and the property-enhancing trifluoromethoxy moiety makes this compound an attractive monomer for the synthesis of high-performance polymers and advanced materials.

The difunctional nature of this compound, with its nucleophilic amino and hydroxyl groups, allows it to be used as a monomer in step-growth polymerization. It can be reacted with diacyl chlorides, diisocyanates, or dicarboxylic acids to form a variety of functionalized polymers, such as polyamides, polyimides, polyurethanes, and polyesters.

The incorporation of the trifluoromethoxy group into the polymer backbone imparts several desirable properties:

Enhanced Thermal Stability: The strong carbon-fluorine bonds contribute to higher decomposition temperatures.

Improved Chemical Resistance: The fluorine content often leads to polymers that are more resistant to chemical attack.

Lower Dielectric Constant: The -OCF₃ group can reduce the dielectric constant of materials, making them suitable for microelectronics applications.

Increased Solubility: The presence of the trifluoromethoxy group can improve the solubility of rigid-rod polymers in organic solvents, facilitating their processing.

Modified Surface Properties: Fluorinated polymers often exhibit low surface energy and hydrophobicity.

These properties make such polymers valuable for applications in aerospace, electronics, and as specialty coatings.

While specific examples directly utilizing this compound in organic electronic materials are not extensively documented in the search results, its structural motifs are highly relevant to this field. The electron-withdrawing nature of the trifluoromethoxy group can be used to tune the HOMO and LUMO energy levels of organic semiconductors. By incorporating this building block into conjugated polymer backbones or as part of smaller molecules used in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), it is possible to engineer the electronic properties of the resulting materials. The amino and phenol (B47542) groups provide convenient handles for synthetic elaboration, allowing for the construction of donor-acceptor systems or other architectures relevant to organic electronics.

Intermediate for the Construction of Bioactive Scaffolds (Emphasis on synthetic methodology)

The structure of this compound is a valuable starting point for the synthesis of biologically active molecules, particularly in the field of medicinal chemistry. The trifluoromethoxy group is often considered a "super-methyl" group or a lipophilic hydrogen bond acceptor, which can enhance metabolic stability, binding affinity, and cell permeability of drug candidates.

Methodologically, the synthesis of bioactive scaffolds from this intermediate involves several key transformations:

N-Acylation/Sulfonylation: The amino group can be readily acylated or reacted with sulfonyl chlorides to introduce a wide variety of substituents. This is a common strategy in the development of kinase inhibitors, where an amide or sulfonamide linkage is often crucial for binding to the target protein. For instance, novel series of 4-amino-2-(thio)phenol derivatives have been synthesized and shown to exhibit protein kinase inhibitory activities. nih.gov

O-Alkylation/Arylation: The phenolic hydroxyl group can be alkylated or arylated to introduce further diversity. This can be achieved under Williamson ether synthesis conditions or through modern cross-coupling reactions.

Heterocycle Formation: The 1,2-amino-phenol arrangement is a classic precursor for the synthesis of benzoxazoles, a privileged scaffold in medicinal chemistry. This can be accomplished by condensation with carboxylic acids, aldehydes, or their derivatives under acidic or oxidative conditions.

Palladium-Catalyzed Cross-Coupling: After converting the hydroxyl group to a non-nucleophilic triflate or the amino group into a halide via Sandmeyer reaction, the aromatic ring can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C, C-N, or C-O bonds, dramatically increasing molecular complexity.

These synthetic strategies allow chemists to use this compound as a platform to systematically explore the chemical space around this fluorinated core, leading to the discovery of novel bioactive compounds.

Utility in the Development of New Reagents and Catalysts

The functional groups on this compound make it a candidate for the development of new reagents and catalysts. The amino and hydroxyl groups can act as ligands, coordinating to metal centers to form catalysts for various organic transformations. The electronic properties imparted by the trifluoromethoxy group can tune the reactivity and selectivity of such catalysts. For example, similar fluorinated aminophenol structures can be used to create ligands for asymmetric catalysis.

Furthermore, the compound can be chemically modified to become a specialized reagent. For instance, diazotization of the amino group followed by subsequent reactions could lead to the formation of new electrophilic fluorinating reagents or other useful synthetic tools. While direct examples are sparse in the provided results, the inherent reactivity of the molecule suggests its potential in this area of chemical research. discoveroakwoodchemical.com

Contributions to Fluorine-Containing Organic Compounds Synthesis

The primary contribution of this compound to the synthesis of fluorine-containing compounds is its role as a readily available source of the trifluoromethoxylated aminophenol scaffold. The introduction of the trifluoromethoxy group onto an aromatic ring can be a challenging synthetic step. Having a commercially available building block that already contains this functionality, along with other versatile handles like the amino and hydroxyl groups, significantly streamlines the synthesis of more complex fluorinated targets.

This is particularly important in drug discovery, where the trifluoromethoxy group is increasingly used to optimize the properties of lead compounds. wikipedia.org Its use allows for the rapid generation of libraries of fluorinated analogues for structure-activity relationship (SAR) studies. Therefore, this compound serves as an enabling tool for chemists working in agrochemicals, pharmaceuticals, and materials science, facilitating the exploration and exploitation of the unique properties conferred by the trifluoromethoxy group. wikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 2-amino-4-(trifluoromethoxy)phenol |

| CAS Number | 1535-76-8 lookchem.com | 461699-34-3 biosynth.com |

| Molecular Formula | C₇H₆F₃NO | C₇H₆F₃NO₂ biosynth.com |

| Molecular Weight | 177.12 g/mol lookchem.com | 193.13 g/mol biosynth.com |

| Appearance | White crystalline powder lookchem.com | Not specified |

| Boiling Point | 255 °C lookchem.com | Not specified |

| Flash Point | 108 °C lookchem.com | 98 °C biosynth.com |

| Density | 1.432 g/cm³ lookchem.com | Not specified |

Future Research Directions and Emerging Trends for 4 Amino 2 Trifluoromethoxy Phenol

Development of More Sustainable and Green Synthetic Methodologies

The traditional synthesis of aminophenols and fluorinated aromatic compounds often involves harsh reaction conditions and the use of hazardous reagents. A key area of future research will be the development of more environmentally benign and efficient synthetic routes to 4-amino-2-(trifluoromethoxy)phenol. This aligns with the growing emphasis on green chemistry in the chemical industry. acs.org

Future research could focus on several promising green strategies:

Catalytic Hydrogenation: One of the most common routes to aminophenols is the reduction of the corresponding nitro compounds. Future work could optimize the catalytic hydrogenation of 4-nitro-2-(trifluoromethoxy)phenol (B572242) using earth-abundant metal catalysts, such as iron or copper, in place of precious metals like platinum or palladium. arxiv.org The use of greener solvent systems, such as water or supercritical carbon dioxide, is another avenue for making this process more sustainable. acs.org A one-pot catalytic hydrogenation and in situ acid-catalyzed rearrangement of a suitable nitroaromatic precursor in a CO2/H2O system could offer an environmentally friendly alternative to mineral acids. acs.org

Electrochemical Synthesis: Electrochemical methods offer a green alternative to traditional chemical synthesis, often avoiding harsh reagents and reducing waste. Research into the electrochemical reduction of 4-nitro-2-(trifluoromethoxy)phenol could provide a direct and efficient route to the desired product. Furthermore, electrochemical methods for the chlorination of aminophenol derivatives have been developed, suggesting that similar strategies could be explored for other halogenations or functionalizations of the this compound core. rsc.org

Biocatalysis: The use of enzymes to catalyze chemical reactions is a cornerstone of green chemistry. Future investigations could explore the potential of nitroreductase enzymes for the selective reduction of 4-nitro-2-(trifluoromethoxy)phenol. This approach would offer high selectivity under mild reaction conditions.

The table below outlines potential green synthesis strategies and their advantages.

| Green Synthesis Strategy | Potential Precursor | Key Advantages |

| Catalytic Hydrogenation | 4-nitro-2-(trifluoromethoxy)phenol | Use of greener solvents (water, scCO2), potential for non-precious metal catalysts. arxiv.orgacs.org |

| Electrochemical Reduction | 4-nitro-2-(trifluoromethoxy)phenol | Avoids hazardous chemical reductants, potential for high efficiency and selectivity. rsc.org |

| Biocatalysis (Nitroreductases) | 4-nitro-2-(trifluoromethoxy)phenol | High selectivity, mild reaction conditions, biodegradable catalysts. |

Exploration of Novel Reactivity and Unprecedented Transformations

The trifluoromethoxy group significantly influences the electronic properties of the aromatic ring, which can lead to novel reactivity. The interplay between the electron-donating amino and hydroxyl groups and the electron-withdrawing trifluoromethoxy group can be exploited to achieve unprecedented chemical transformations.

Future research in this area could include:

Selective Functionalization: The positions ortho and meta to the amino and hydroxyl groups are activated towards electrophilic substitution, while the trifluoromethoxy group acts as a deactivator. nih.gov This differential reactivity could be harnessed for highly selective C-H functionalization reactions, allowing for the introduction of new functional groups at specific positions on the aromatic ring.

Trifluoromethoxylation/Defluorination Chemistry: The trifluoromethoxy group itself can be a site of interesting reactivity. While generally stable, studies on other trifluoromethylphenols have shown that defluorination can occur under specific conditions. rsc.org Investigating the conditions under which the trifluoromethoxy group on this compound can be modified or even cleaved could open up new synthetic pathways. Conversely, developing novel methods for the direct O-trifluoromethylation of substituted aminophenols remains an area of active research. nih.govescholarship.org

Oxidative Coupling Reactions: The amino and hydroxyl groups make the molecule susceptible to oxidation. Controlled oxidation could lead to the formation of novel dimeric or polymeric structures with interesting electronic and material properties.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry offers numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for easier scale-up and automation. nih.gov The integration of the synthesis of this compound and its derivatives into flow chemistry and automated platforms is a logical next step for efficient and reproducible production.

Key areas for future development include:

Continuous Flow Synthesis: Developing a continuous flow process for the synthesis of this compound could significantly improve efficiency and safety, particularly for reactions that are exothermic or involve hazardous intermediates. acs.orgresearchgate.net For example, a continuous-flow hydrogenation of the corresponding nitro compound could be implemented. acs.org

Automated Synthesis Libraries: Automated synthesis platforms can be used to rapidly generate libraries of derivatives for screening in drug discovery and materials science. chemspeed.comemolecules.comresearchgate.net By integrating the synthesis of this compound into such a platform, a wide range of analogs with different substituents on the aromatic ring or modifications to the amino and hydroxyl groups could be prepared efficiently. chemspeed.comyoutube.com

Process Analytical Technology (PAT): The implementation of in-line analytical techniques (PAT) in a flow synthesis setup would allow for real-time monitoring and optimization of reaction parameters, leading to higher yields and purity. nih.gov

The following table summarizes the potential benefits of integrating the synthesis of this compound into modern synthesis platforms.

| Technology | Application to this compound | Potential Benefits |

| Flow Chemistry | Continuous synthesis of the core structure and its derivatives. nih.gov | Improved safety, enhanced reaction control, easier scalability. acs.orgresearchgate.net |

| Automated Synthesis | High-throughput synthesis of compound libraries based on the this compound scaffold. chemspeed.comemolecules.com | Rapid generation of diverse molecules for screening, accelerated discovery processes. researchgate.netchemspeed.com |

| Process Analytical Technology (PAT) | Real-time monitoring of continuous flow reactions. nih.gov | Optimized reaction conditions, improved yield and purity, reduced waste. |

Investigation of Self-Assembly and Supramolecular Chemistry

The presence of both hydrogen bond donors (amino and hydroxyl groups) and acceptors on this compound makes it an excellent candidate for forming well-defined supramolecular structures through self-assembly. The study of these non-covalent interactions is a rapidly growing field with implications for materials science and nanotechnology.

Future research directions include:

Crystal Engineering: A systematic study of the crystal structures of this compound and its derivatives will reveal the preferred hydrogen bonding motifs, such as tetrameric loops or infinite chains, that are common in aminophenols. nih.govacs.orgresearchgate.net The influence of the trifluoromethoxy group on these packing arrangements will be of particular interest.

Co-crystallization: Exploring the co-crystallization of this compound with other molecules can lead to the formation of new multicomponent materials with tailored properties. The predictable hydrogen bonding patterns of aminophenols make them ideal for a crystal engineering approach. researchgate.net

Self-Assembled Monolayers and Nanostructures: Investigating the self-assembly of this compound on various surfaces could lead to the formation of ordered monolayers with specific functionalities. Furthermore, self-assembly in solution could lead to the formation of nanostructures such as nanofibers or nanotubes, similar to what has been observed for other amino acid and phenol (B47542) derivatives. nih.gov

Potential for Advanced Functional Material Development

The unique combination of functional groups in this compound makes it a promising building block for the development of advanced functional materials. nih.gov The incorporation of fluorine can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. researchgate.netrsc.org

Potential areas of application include:

High-Performance Polymers: The amino and hydroxyl groups can serve as reactive sites for polymerization. Incorporating the this compound unit into polymers such as polyimides or polybenzoxazoles could lead to materials with high thermal stability, low dielectric constants, and good mechanical properties, which are desirable for applications in microelectronics and aerospace. acs.orggoogle.com

Organic Electronics: The electron-rich aminophenol core, modified by the electron-withdrawing trifluoromethoxy group, could be used to design novel organic semiconductors for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The self-assembly properties of the molecule could also be exploited to control the morphology and charge transport in thin films. oatext.com

Coatings and Adhesives: The ability of the amino and hydroxyl groups to form strong interactions with surfaces makes this compound and its derivatives potentially useful as adhesion promoters or as components in high-performance coatings. kajay-remedies.com The trifluoromethoxy group could enhance the hydrophobicity and durability of these coatings.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for 4-amino-2-(trifluoromethoxy)phenol, and how can reaction parameters be optimized for higher yields?

- Methodological Answer : The compound can be synthesized via sequential electrophilic substitution and reduction. For example, nitration of 2-(trifluoromethoxy)phenol followed by selective reduction of the nitro group using hydrogen gas and palladium on carbon achieves ~85% yield. Optimizing nitration at 0–5°C minimizes side reactions, while using anhydrous solvents like THF enhances reduction efficiency .

Q. Which spectroscopic and crystallographic tools are essential for characterizing this compound and its derivatives?

- Methodological Answer : High-resolution NMR (¹H/¹³C/¹⁹F) and X-ray crystallography are critical. For crystallographic refinement, the SHELX suite (e.g., SHELXL) enables precise determination of bond lengths and angles, particularly for resolving hydrogen-bonding networks. The WinGX interface facilitates data integration and thermal parameter adjustments .

Q. How can preliminary bioactivity screening be designed for this compound, focusing on enzyme inhibition?

- Methodological Answer : Use fluorometric or colorimetric assays (e.g., Ellman’s method) to assess acetylcholinesterase inhibition. Pre-incubate the enzyme with the compound at varying concentrations (1–100 µM), then measure residual activity using acetylthiocholine iodide as a substrate. Kinetic parameters (IC₅₀) should be calculated via nonlinear regression .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound derivatives?

- Methodological Answer : The trifluoromethoxy group acts as a strong electron-withdrawing meta-director, while the amino group directs electrophiles to para positions. DFT calculations (e.g., Gaussian) can model charge distribution, and experimental validation via bromination in acetic acid at 60°C confirms para-substitution dominance (>90%) .

Q. How can contradictory antimicrobial activity data between this compound and its analogs be resolved?

- Methodological Answer : Perform comparative structure-activity relationship (SAR) studies with standardized MIC assays. For instance, replacing the amino group with nitro (as in 4-fluoro-2-nitro-5-(trifluoromethoxy)phenol) increases hydrophobicity, enhancing bacterial membrane penetration. Cross-validate results using disk diffusion and broth microdilution methods .

Q. What strategies improve the crystallographic resolution of this compound derivatives with twinned or low-quality crystals?

- Methodological Answer : Employ twin refinement in SHELXL using the BASF parameter. For low-resolution data, apply restraints to bond distances and angles based on analogous structures. High-pressure cryocooling (100 K) reduces thermal motion artifacts, improving data quality .

Q. How do solvent polarity and pH influence the stability and reactivity of this compound in aqueous media?

- Methodological Answer : In acidic conditions (pH < 3), the amino group protonates, reducing nucleophilicity. Polar aprotic solvents (e.g., DMF) stabilize the deprotonated form, enhancing reactivity in Suzuki couplings. Stability studies via HPLC at 25°C show >95% compound retention over 24 hours at pH 7 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.